1,3-O-Benzylidene-D-arabitol

Catalog No.
S891649
CAS No.
80924-06-7
M.F
C12H16O5
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-O-Benzylidene-D-arabitol

CAS Number

80924-06-7

Product Name

1,3-O-Benzylidene-D-arabitol

IUPAC Name

(1R)-1-[(2S,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]ethane-1,2-diol

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C12H16O5/c13-6-9(14)11-10(15)7-16-12(17-11)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12+/m1/s1

InChI Key

IENSYSQTQGXKIV-KKOKHZNYSA-N

SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Canonical SMILES

C1C(C(OC(O1)C2=CC=CC=C2)C(CO)O)O

Isomeric SMILES

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)[C@@H](CO)O)O
  • Protection and Deprotection Strategies: One of the main challenges in carbohydrate synthesis is the presence of multiple hydroxyl groups, which can all participate in unwanted reactions. 1,3-O-BDA offers a solution by selectively protecting the 1,3-diol functionality of D-arabitol through the formation of a benzylidene acetal. This protection allows for selective modification at other hydroxyl groups on the molecule. Subsequent treatment with mild acidic conditions can then cleave the benzylidene acetal, regenerating the free diol [].

Examples of Synthetic Applications:

  • Studies have utilized 1,3-O-BDA as a starting material for the synthesis of complex carbohydrates like nucleosides, which are essential components of RNA and DNA.
  • Due to its D-arabinose origin, 1,3-O-BDA has also been employed in the synthesis of biologically active compounds with potential therapeutic applications.

1,3-O-Benzylidene-D-arabitol is a chemical compound with the molecular formula C₁₂H₁₆O₅ and a molecular weight of 240.25 g/mol. It is classified as a benzylidene derivative of D-arabitol, which is a sugar alcohol derived from the pentose sugar arabinose. The compound features a dioxane ring structure, which contributes to its unique chemical properties and reactivity. Its CAS number is 70831-50-4, indicating its identification in chemical databases.

Typical of sugar alcohols and their derivatives. Notably, it can be selectively oxidized at the primary hydroxyl group using reagents like methyl sulfoxide and N,N'-dicyclohexylcarbodiimide. This reaction can yield different products depending on the reaction conditions employed . Additionally, it can participate in acetal formation and hydrolysis reactions due to the presence of the benzylidene group, which can be hydrolyzed under acidic conditions to regenerate the corresponding sugar alcohol.

The synthesis of 1,3-O-benzylidene-D-arabitol can be achieved through two primary methods:

  • Reaction with Benzaldehyde Dimethyl Acetal: This method involves reacting D-arabinitol with benzaldehyde dimethyl acetal in the presence of p-toluenesulfonic acid as a catalyst in N,N-dimethylformamide at elevated temperatures (40°C) for approximately eight hours. The product is purified via column chromatography .
  • Alternative Synthetic Routes: Other synthetic strategies may involve different protective group strategies or starting materials that lead to similar benzylidene derivatives, allowing for variations in yield and purity .

1,3-O-Benzylidene-D-arabitol finds applications primarily in organic synthesis and medicinal chemistry. It serves as an intermediate in the synthesis of more complex carbohydrates and glycosides. Its unique structure makes it valuable for studying carbohydrate chemistry and enzymatic processes involving sugars. Furthermore, it may have potential applications in drug design due to its ability to mimic natural sugars.

Interaction studies involving 1,3-O-benzylidene-D-arabitol often focus on its role as a substrate in enzymatic reactions. These studies help elucidate how this compound interacts with enzymes like glycosyltransferases, providing insights into its potential biological functions and applications in biotechnology . Additionally, research into its binding affinities and kinetic parameters could reveal more about its interactions within biological systems.

Several compounds share structural similarities with 1,3-O-benzylidene-D-arabitol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,3-O-Benzylidene-D-arabitolC₁₂H₁₆O₅Different positioning of the benzylidene group; may exhibit different reactivity and biological activity .
1,2-O-Benzylidene-D-arabitolC₁₂H₁₆O₅Variation in protection strategy; useful for specific synthetic pathways .
1,3-O-Benzylidene-D-threitolC₁₂H₁₆O₅Structural isomer with potential differences in biological activity due to stereochemistry .

Uniqueness: The distinguishing feature of 1,3-O-benzylidene-D-arabitol lies in its specific arrangement of hydroxyl groups and the benzylidene moiety, which influences its reactivity profile and potential applications compared to other derivatives.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

240.09977361 g/mol

Monoisotopic Mass

240.09977361 g/mol

Heavy Atom Count

17

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

70831-50-4

Dates

Modify: 2024-04-14

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